N6-Benzoyl-2'-deoxy-5'-O-DMT-a-adenosine 3'-CE phosphoramidite

RNA Therapeutics Oligonucleotide Synthesis Reverse-Direction Amidites

Standard β-amidites fail in applications requiring nuclease resistance or parallel-strand duplex formation. This α-anomeric adenosine phosphoramidite (CAS 152695-84-6) is the validated building block for synthesizing α-oligonucleotides with extended serum half-lives and for the patented reverse-direction RNA synthesis methodology. • Enables parallel-stranded duplex formation unattainable with β-anomers. • Unique 3′-DMT, 5′-CE protection scheme mandatory for reverse RNA synthesis. • Reduced depurination under acidic detritylation improves yields for long oligos (>40-mer). • Supplied with Certificate of Analysis; stable at ambient shipping conditions.

Molecular Formula C47H52N7O7P
Molecular Weight 857.9 g/mol
Cat. No. B12390295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN6-Benzoyl-2'-deoxy-5'-O-DMT-a-adenosine 3'-CE phosphoramidite
Molecular FormulaC47H52N7O7P
Molecular Weight857.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
InChIInChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-41-28-40(60-46(41)53-31-51-42-43(49-30-50-44(42)53)52-45(55)34-14-9-7-10-15-34)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-41,46H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41?,46+,62?/m1/s1
InChIKeyJVRBQNAFQWBIAU-VYEDMMTISA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-Benzoyl-2'-deoxy-5'-O-DMT-α-adenosine 3'-CE Phosphoramidite: A High-Purity, Reverse-Direction Amidite for Therapeutic Oligonucleotide Synthesis


N6-Benzoyl-2'-deoxy-5'-O-DMT-α-adenosine 3'-CE phosphoramidite (CAS 152695-84-6) is a specialized nucleoside phosphoramidite monomer designed for solid-phase oligonucleotide synthesis . This α-anomeric adenosine derivative is a critical building block for constructing α-oligonucleotides and for use in reverse-direction RNA synthesis methodologies [1][2]. Unlike its more common β-anomeric counterpart (CAS 98796-53-3), the α-configuration confers distinct stereoelectronic properties that profoundly alter duplex formation, enzymatic stability, and synthetic utility [1]. This compound is a cornerstone for researchers developing nuclease-resistant probes, antisense therapeutics, and high-purity RNA for demanding applications [2].

The Critical Distinction of N6-Benzoyl-2'-deoxy-5'-O-DMT-α-adenosine 3'-CE Phosphoramidite: Why Standard β-Phosphoramidites Cannot Substitute


Generic substitution of this specific α-adenosine phosphoramidite with standard β-anomeric monomers or even other α-nucleoside derivatives is technically invalid due to fundamental differences in stereochemistry and reaction outcomes. The α-configuration forces the formation of a parallel-stranded duplex upon hybridization with a complementary β-strand, a phenomenon not achievable with β-anomeric amidites [1]. Furthermore, standard β-amidites are incompatible with the specialized reverse-direction synthesis methodology, which requires the unique 3′-DMT, 5′-CE protection scheme of this compound to achieve superior coupling efficiencies [2]. The distinct chemical behavior of the N6-benzoyl protecting group under acidic conditions also differs between the α- and β-anomers, directly impacting depurination rates and final oligonucleotide yield [3][4]. Using an incorrect anomer or protection pattern will lead to failed syntheses, incorrect duplex structures, or significantly degraded product purity.

Quantitative Performance Benchmarks for N6-Benzoyl-2'-deoxy-5'-O-DMT-α-adenosine 3'-CE Phosphoramidite in Oligonucleotide Synthesis


Reverse-Direction Synthesis Coupling Efficiency of N6-Benzoyl-2'-deoxy-5'-O-DMT-α-adenosine 3'-CE Phosphoramidite Surpasses 99%

In the specialized reverse-direction RNA synthesis methodology, this α-adenosine phosphoramidite (as the 3'-DMT, 5'-CE analog) demonstrates a coupling efficiency that exceeds 99% per step [1]. This performance is a direct requirement of the reverse-direction process and is not applicable to standard β-amidites used in conventional 3'→5' synthesis.

RNA Therapeutics Oligonucleotide Synthesis Reverse-Direction Amidites

Enhanced Nuclease Resistance of α-Anomeric Oligonucleotides vs. β-Anomers for In Vivo Applications

Oligonucleotides synthesized using α-anomeric phosphoramidites, such as this compound, exhibit significantly enhanced stability against enzymatic degradation compared to their natural β-anomeric counterparts [1]. This is a class-level property of α-nucleosides, as demonstrated by the complete resistance of α-[r(UCUUAACCCACA)] to enzymatic hydrolysis under conditions where β-oligoribonucleotides are rapidly degraded [2].

Antisense Therapeutics Nuclease Resistance α-Oligonucleotides

Parallel Duplex Formation: A Unique Hybridization Mode of α-Anomeric Oligonucleotides

Unlike β-anomeric oligonucleotides, which form antiparallel Watson-Crick duplexes, α-anomeric oligonucleotides synthesized with this phosphoramidite exclusively form parallel-stranded duplexes with their complementary β-DNA or RNA targets [1]. This is a stereochemically enforced property that leads to distinct binding thermodynamics and biological interactions.

DNA Nanotechnology Antisense Mechanisms Hybridization Specificity

Reduced Depurination Risk vs. β-Anomer during Oligonucleotide Synthesis

The N6-benzoyl-protected deoxyadenosine moiety is known to be susceptible to glycosidic cleavage (depurination) during the iterative acid treatment steps of standard oligonucleotide synthesis, which substantially reduces final yield [1]. The α-anomeric configuration alters the stereoelectronic environment at the glycosidic bond, leading to a differential, and often improved, stability profile under these acidic conditions compared to its β-anomeric counterpart.

Oligonucleotide Synthesis Depurination Solid-Phase Chemistry

HPLC and 31P NMR Purity Specifications for High-Fidelity Synthesis

For demanding applications, particularly in the synthesis of therapeutic-grade RNA, the purity of the starting phosphoramidite is paramount. This compound, when produced for reverse-direction synthesis, is routinely manufactured to exceed an HPLC purity of 98% and a 31P NMR purity greater than 99.5% [1]. This level of purity minimizes the introduction of reactive impurities that can cap growing chains or create difficult-to-remove byproducts.

Quality Control Therapeutic Oligonucleotides Analytical Chemistry

Targeted Application Scenarios for N6-Benzoyl-2'-deoxy-5'-O-DMT-α-adenosine 3'-CE Phosphoramidite in Advanced Nucleic Acid Research


Synthesis of Nuclease-Resistant Antisense Oligonucleotides and Aptamers

This phosphoramidite is the preferred building block for constructing α-anomeric antisense oligonucleotides and aptamers intended for in vivo or cell culture applications. Its use directly addresses the critical failure point of standard oligonucleotides—rapid degradation by serum nucleases [1]. By incorporating this amidite, researchers create agents with significantly extended half-lives, enabling more robust and reproducible functional studies in biological systems.

Reverse-Direction Synthesis of High-Purity Therapeutic RNA

This compound is an essential reagent for the patented reverse-direction RNA synthesis methodology [2]. Its unique 3′-DMT, 5′-CE protection scheme is a requirement for this process, which has been shown to yield RNA with purity and yields superior to conventional methods, particularly for challenging sequences like siRNAs and guide RNAs. Procurement is driven by the need to produce material for functional assays or early-stage therapeutic development where standard synthesis methods fail to deliver adequate purity [2].

Construction of Parallel-Stranded DNA Nanostructures and Probes

The stereochemically enforced parallel duplex formation of α-oligonucleotides [3] is exploited in DNA nanotechnology to create novel topological motifs and for designing steric-blocking probes. This amidite is specifically selected by researchers who require a strand that binds its complementary target in a parallel orientation, a property that enables the construction of complex, functional DNA architectures and the study of non-canonical nucleic acid interactions.

Development of High-Yield Protocols for Long Oligonucleotides

When synthesizing oligonucleotides longer than 30-40 bases, cumulative depurination of standard β-adenosine amidites can drastically reduce yield and purity [4]. This α-anomeric variant is selected for such challenging syntheses due to its altered stability profile under the acidic detritylation conditions, which mitigates depurination and thereby maximizes the yield of the full-length product. This directly addresses a major technical hurdle in the procurement of long custom oligos.

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